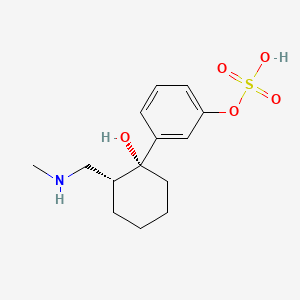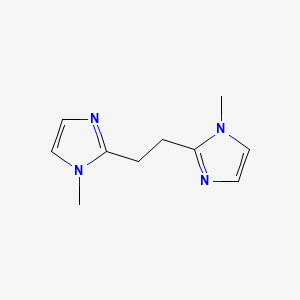
rac N,O-Didesmethyl Tramadol O-Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac N,O-Didesmethyl Tramadol O-Sulfate: is a derivative of tramadol, a centrally acting analgesic used for the treatment of moderate to severe pain. This compound is a metabolite of tramadol, formed through the removal of methyl groups from the nitrogen and oxygen atoms, followed by sulfation. It is of interest in pharmacological studies due to its potential effects and interactions within the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac N,O-Didesmethyl Tramadol O-Sulfate typically involves the following steps:
Demethylation: Tramadol undergoes N-demethylation and O-demethylation to form N,O-Didesmethyl Tramadol.
Sulfation: The resulting N,O-Didesmethyl Tramadol is then subjected to sulfation using a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: rac N,O-Didesmethyl Tramadol O-Sulfate can undergo oxidation reactions, potentially forming various oxidized metabolites.
Reduction: Reduction reactions may convert it back to its parent compound or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but may involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Oxidized metabolites with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound, potentially reverting to tramadol or its intermediates.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
rac N,O-Didesmethyl Tramadol O-Sulfate is used in various scientific research applications, including:
Pharmacological Studies: To understand the metabolism and pharmacokinetics of tramadol and its metabolites.
Analytical Chemistry: As a reference standard in the development of analytical methods for detecting tramadol and its metabolites in biological samples.
Medical Research: Investigating its potential effects and interactions in the body, particularly in pain management and opioid receptor studies.
Toxicology: Studying the toxicity and safety profile of tramadol and its metabolites.
Mécanisme D'action
The mechanism of action of rac N,O-Didesmethyl Tramadol O-Sulfate involves its interaction with opioid receptors and inhibition of monoamine reuptake. It acts as an agonist at the μ-opioid receptor, contributing to its analgesic effects. Additionally, it inhibits the reuptake of serotonin and norepinephrine, enhancing its pain-relieving properties. The compound’s effects are mediated through these molecular targets and pathways, influencing pain perception and modulation.
Comparaison Avec Des Composés Similaires
Tramadol: The parent compound, used widely as an analgesic.
O-Desmethyl Tramadol: A primary active metabolite of tramadol with potent analgesic effects.
N-Desmethyl Tramadol: Another metabolite with distinct pharmacological properties.
Uniqueness: rac N,O-Didesmethyl Tramadol O-Sulfate is unique due to its dual demethylation and sulfation, which may result in different pharmacokinetic and pharmacodynamic profiles compared to its parent compound and other metabolites. This uniqueness makes it valuable for specific research applications and understanding the comprehensive metabolism of tramadol.
Propriétés
IUPAC Name |
[3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-15-10-12-5-2-3-8-14(12,16)11-6-4-7-13(9-11)20-21(17,18)19/h4,6-7,9,12,15-16H,2-3,5,8,10H2,1H3,(H,17,18,19)/t12-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBQONCZEGSVIZ-OCCSQVGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OS(=O)(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OS(=O)(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747621 |
Source


|
| Record name | 3-{(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480452-78-6 |
Source


|
| Record name | 3-{(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)
![Bicyclo[2.2.1]heptan-7-amine, 2,2-dimethyl-3-methylene-, syn- (9CI)](/img/new.no-structure.jpg)








![(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)
